![molecular formula C8H15Cl2N3O2 B2785882 (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride CAS No. 2044705-88-4](/img/structure/B2785882.png)
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride, also known as MPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPD is a pyrrolidine derivative that possesses unique chemical properties, making it an attractive target for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is not fully understood, but it is believed to interact with various targets in the body, including enzymes and receptors. (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to inhibit the activity of DPP-IV, an enzyme that plays a role in glucose metabolism and insulin secretion. Additionally, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to have a number of biochemical and physiological effects, including the inhibition of DPP-IV activity, the modulation of adenosine A1 receptor activity, and the enhancement of insulin secretion. (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is its limited solubility in water, which may require the use of organic solvents in some experiments.
Orientations Futures
There are several future directions for research on (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride. One area of interest is the development of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride-based inhibitors of DPP-IV for the treatment of diabetes. Additionally, the use of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride as a chiral auxiliary in the synthesis of novel bioactive molecules is an area of ongoing research. Finally, the potential neuroprotective effects of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is a synthetic compound with unique chemical properties that make it an attractive target for drug discovery and development. Its potential applications in biomedical research are vast, including its use as a chiral auxiliary in asymmetric synthesis, the development of novel bioactive molecules, and the treatment of various diseases. While there are limitations to using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in lab experiments, its high purity and stability make it a valuable tool for scientific research. Ongoing research on (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride will undoubtedly lead to new discoveries and advancements in the field of biomedical research.
Méthodes De Synthèse
The synthesis of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride involves the reaction of pyrrolidine with 1-methyl-1H-pyrazole-4-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a white crystalline powder, which is then purified by recrystallization. The synthesis of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Applications De Recherche Scientifique
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been extensively studied for its potential applications in biomedical research. One of the main areas of interest is its use as a chiral auxiliary in asymmetric synthesis. (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and natural products. Additionally, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been used as a building block for the synthesis of novel bioactive molecules, such as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV).
Propriétés
IUPAC Name |
(3R,4R)-4-(1-methylpyrazol-4-yl)oxypyrrolidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(2-10-11)13-8-4-9-3-7(8)12;;/h2,5,7-9,12H,3-4H2,1H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIDMBWYVBXVEL-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)OC2CNCC2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)O[C@@H]2CNC[C@H]2O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


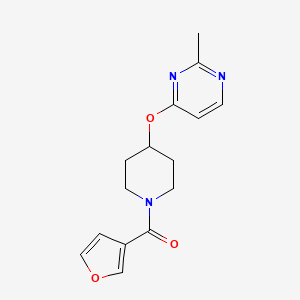
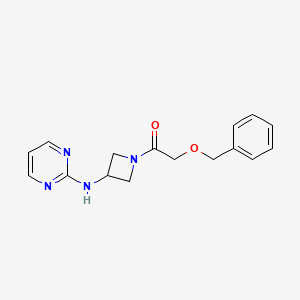
![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)
![1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2785808.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)
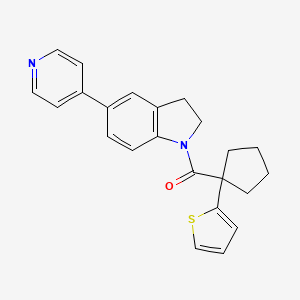
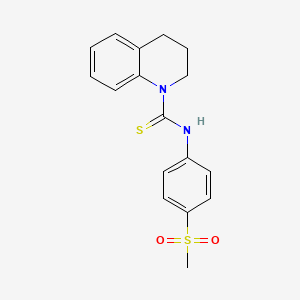

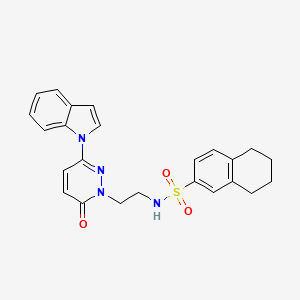
![1-(3-methoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2785818.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2785821.png)
![5-bromo-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2785822.png)